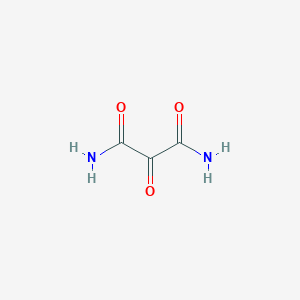

2-Oxomalonamide

Description

Contextual Significance of Alpha-Ketoamide and Dicarbonyl Motifs in Organic Synthesis and Molecular Design

The alpha-ketoamide moiety is a prominent structural motif in the fields of organic synthesis and molecular design. Recognized as a "privileged structure," it is found in a variety of natural products and synthetic molecules that exhibit significant biological activities. Current time information in Bangalore, IN.kyoto-u.ac.jp This functional group is characterized by a ketone and an amide linked by a carbon-carbon bond, creating a 1,2-dicarbonyl system. The unique electronic properties of this arrangement, with two adjacent electrophilic centers, make alpha-ketoamides versatile intermediates and synthons for a wide range of chemical transformations. kyoto-u.ac.jpnih.gov They serve as precursors for the synthesis of more complex molecules, including heterocyclic compounds. rsc.org

In molecular design, particularly in medicinal chemistry, the alpha-ketoamide group is frequently incorporated into drug candidates to enhance their pharmacological profiles. rsc.org Its ability to participate in hydrogen bonding and to modulate the conformational rigidity of a molecule allows for the fine-tuning of interactions with biological targets. kyoto-u.ac.jprsc.org Furthermore, the electrophilic nature of the alpha-keto group enables it to react covalently with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. kyoto-u.ac.jp This has been exploited in the design of inhibitors for various enzymes. kyoto-u.ac.jp

The broader class of 1,2-dicarbonyl compounds, to which 2-oxomalonamide belongs, are crucial building blocks in organic chemistry. lumenlearning.com They are key components in the synthesis of numerous natural products and pharmaceuticals. nih.gov The reactivity of the adjacent carbonyl groups allows for a variety of transformations, making them valuable precursors in the construction of complex molecular architectures. lumenlearning.com

Overview of 2-Oxomalonamide as a Fundamental Chemical Compound and Reactive Intermediate

2-Oxomalonamide, with the chemical formula C₃H₄N₂O₃, is the simplest member of the α-keto-diamide family. acs.org It features a central carbonyl group flanked by two amide functionalities. This symmetrical structure provides a unique platform for chemical exploration and functionalization.

As a fundamental chemical entity, 2-oxomalonamide serves as a foundational building block for the synthesis of more complex derivatives. Its structure is a core component of more substituted oxomalonamides, which are of interest in various areas of chemical research. rsc.org The synthesis of N,N,N',N'-tetrasubstituted-2-oxomalonamides has been achieved through methods like palladium-catalyzed triple carbonylation of tertiary amines. rsc.org

The reactivity of 2-oxomalonamide is characteristic of 1,2-dicarbonyl systems. The central keto group is electrophilic and can be a target for nucleophilic attack. The adjacent amide groups influence the reactivity of the keto group and can also participate in chemical transformations. The compound and its derivatives can act as reactive intermediates in organic synthesis. For instance, the formation of oxomalonamide derivatives has been documented in flow microreactor systems, highlighting their role in modern synthetic methodologies. kyoto-u.ac.jp The generation of carbamoyllithium species, which can be precursors to α-ketoamides, demonstrates the involvement of highly reactive intermediates in their synthesis. kyoto-u.ac.jplumenlearning.com Furthermore, α,β-diketotetrazoles have been studied as potential bioisosteres of oxomalonamide, indicating its relevance as a reference structure in the design of new chemical entities with specific biological functions. nih.gov

Below are data tables for 2-Oxomalonamide and one of its derivatives, providing a snapshot of their basic chemical properties.

Table 1: Properties of 2-Oxomalonamide

| Property | Value |

| Chemical Formula | C₃H₄N₂O₃ |

| IUPAC Name | 2-oxomalonamide |

| Molecular Weight | 116.08 g/mol |

| Structure | O=C(C(=O)N)C(=O)N |

| Data sourced from PubChem CID 20216719 acs.org |

Table 2: Properties of a 2-Oxomalonamide Derivative

| Property | Value |

| Compound Name | N1,N3-Bis(2-bromo-5-methoxyphenyl)-N1,N3-dimethyl-2-oxomalonamide |

| Chemical Formula | C₁₉H₁₈Br₂N₂O₅ |

| Molecular Weight | 530.17 g/mol |

| Appearance | White solid |

| Melting Point | 180.5 °C |

| Data sourced from a study on the synthesis of spirocyclic bisoxindole-based diols |

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O3 |

|---|---|

Molecular Weight |

116.08 g/mol |

IUPAC Name |

2-oxopropanediamide |

InChI |

InChI=1S/C3H4N2O3/c4-2(7)1(6)3(5)8/h(H2,4,7)(H2,5,8) |

InChI Key |

RJEYHOYUCDRPKT-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxomalonamide and Its Analogues

Palladium-Catalyzed Carbonylation Approaches to Oxomalonamide Frameworks

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carbonyl compounds, including α-ketoamides. acs.org These methods offer efficient and direct routes to complex molecules from readily available starting materials.

Oxidative Cross Double Carbonylation Strategies for α-Ketoamide Synthesis

The synthesis of α-ketoamides, the structural class to which 2-oxomalonamide belongs, has been effectively achieved through palladium-catalyzed double carbonylation reactions. This strategy typically involves the reaction of an aryl or alkyl halide with an amine and carbon monoxide. While direct oxidative cross double carbonylation leading specifically to a symmetrical 2-oxomalonamide from simple precursors is not extensively documented, the principles of this methodology are foundational to α-ketoamide synthesis.

The general approach for synthesizing α-ketoamides via double aminocarbonylation provides a one-step alternative to traditional methods that might use thermally unstable and toxic reagents like oxalyl chloride. acs.org The reaction proceeds through the formation of a carbamoylpalladium(II) species, which can undergo a second carbon monoxide insertion followed by reductive elimination to yield the α-ketoamide product. The development of high-valent palladium catalysis has also been explored in enantioselective double aminocarbonylation reactions. ensta-paris.fr

Catalytic systems for these transformations often employ palladium catalysts in conjunction with various ligands and oxidants. The choice of reaction conditions, including solvent, temperature, and pressure of carbon monoxide, is crucial for achieving high selectivity and yield of the desired α-ketoamide product.

Adjacent Triple Carbonylation Protocols for 2-Oxomalonamide Derivatives

A significant advancement in the direct synthesis of oxomalonamides has been the development of an unusual oxidative adjacent triple carbonylation of tertiary amines using a palladium catalyst. nih.govtesionline.it This innovative protocol utilizes inert tertiary amines as a source of secondary amines through the activation of a C(sp³)–N bond, with molecular oxygen serving as the ideal oxidant. nih.gov

This transformation represents a departure from the more common monocarbonylation and dicarbonylation reactions in carbonylation chemistry. tesionline.it The reaction mechanism is proposed to involve a sequence of carbonylation and amination steps, ultimately leading to the formation of the 2-oxomalonamide core. This method is notable for its atom economy and the use of readily available starting materials.

Table 1: Palladium-Catalyzed Adjacent Triple Carbonylation for 2-Oxomalonamide Synthesis

| Entry | Tertiary Amine | Catalyst | Oxidant | Product (2-Oxomalonamide Derivative) | Yield |

|---|---|---|---|---|---|

| 1 | N,N-dimethylaniline | Pd/C | O₂ | N,N'-diphenyl-2-oxomalonamide | Moderate |

Note: This table is illustrative and based on the general findings of the cited research. Actual yields may vary based on specific reaction conditions.

Organolithium-Mediated Synthetic Routes

Organolithium reagents are highly reactive species that serve as powerful nucleophiles and strong bases in organic synthesis. wikipedia.org Their application in the synthesis of 2-oxomalonamide and its analogues offers alternative pathways that are distinct from transition metal-catalyzed methods.

Generation and Reactivity of Carbamoyllithium Intermediates in 2-Oxomalonamide Synthesis

Carbamoyllithium reagents (R₂NCOLi) are valuable synthetic intermediates that can be generated and reacted with suitable electrophiles to form α-hydroxy amides and, subsequently, α-ketoamides. ucc.ie The generation of these intermediates can be achieved through the reaction of an amine with carbon monoxide and an organolithium reagent, or by the lithiation of formamides.

While the direct synthesis of 2-oxomalonamide using a dicarbamoyllithium species has not been explicitly detailed, the reactivity of carbamoyllithium intermediates provides a conceptual framework. A plausible, though challenging, approach could involve the reaction of a carbamoyllithium species with an appropriate acylating agent that already contains a carbamoyl (B1232498) group, such as a carbamoyl chloride or another reactive derivative.

The reaction of carbamoylsilanes with acid chlorides has been reported as a method for the synthesis of α-ketoamides. nih.gov This suggests that a silicon-based carbamoyl nucleophile could potentially react with an electrophile like oxalyl chloride to form the 2-oxomalonamide skeleton.

Application of Flow Microreactor Systems for Controlled Synthesis of 2-Oxomalonamide

The high reactivity of organolithium reagents often necessitates low temperatures and precise control over reaction conditions to avoid side reactions. thieme-connect.de Flow microreactor systems have emerged as a powerful technology for managing highly reactive and unstable intermediates, such as organolithiums. researchgate.net The enhanced heat and mass transfer, along with precise control over residence time, allows for reactions to be conducted under conditions that are often not feasible in traditional batch setups. ucc.iethieme-connect.de

The synthesis of α-keto amides has been successfully demonstrated in a flow system by generating carbamoyllithium intermediates in situ followed by their reaction with Weinreb amides or N-morpholino amides. ucc.ie This approach allows for the controlled generation and immediate consumption of the highly reactive carbamoyllithium species, minimizing decomposition and improving yields.

Table 2: Conceptual Flow Microreactor Synthesis of an α-Ketoamide

| Step | Reagent 1 | Reagent 2 | Residence Time | Temperature | Intermediate/Product |

|---|---|---|---|---|---|

| 1 | Amine + n-BuLi | CO | Short | Low | Carbamoyllithium |

Note: This table illustrates a general concept for the application of flow chemistry in α-ketoamide synthesis based on the cited literature.

This technology could be conceptually applied to the synthesis of 2-oxomalonamide by designing a flow process where a carbamoyllithium intermediate is generated and immediately reacted with a suitable electrophile to construct the final molecule.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. ensta-paris.fr Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for the synthesis of amide-containing structures.

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy amide. wikipedia.org This product can be subsequently oxidized to an α-ketoamide. ensta-paris.fr For the synthesis of a 2-oxomalonamide, a hypothetical Passerini reaction could involve an α-ketoacid, an isocyanide, and a carboxylic acid, followed by an oxidation step. A non-oxidative pathway to α-ketoamides from cinnamaldehydes via a Passerini/saponification sequence has also been reported. ensta-paris.fr

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a dipeptide-like structure. The resulting Ugi adduct can be subjected to post-condensation modifications, such as oxidation, to yield α-ketoamides. nih.govvu.nlnih.gov A copper-catalyzed oxidative hydrolysis of Ugi three-component reaction products has been developed to synthesize α-ketoamides. vu.nl

Table 3: Conceptual Multicomponent Reaction Approach to a 2-Oxomalonamide Derivative

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Intermediate/Product |

|---|---|---|---|---|---|

| Passerini (followed by oxidation) | α-ketoacid | Isocyanide | Carboxylic Acid | - | α-Acyloxy amide -> α-Ketoamide |

Note: This table presents a conceptual application of MCRs for the synthesis of α-ketoamide frameworks.

While direct, one-pot MCR syntheses of 2-oxomalonamide are not yet established, these powerful reactions provide a versatile platform for the rapid assembly of structurally related α-ketoamides, which could be adapted for the synthesis of the target compound.

Emerging Synthetic Pathways and Catalytic Systems for 2-Oxomalonamide Assembly

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for the construction of vicinal tricarbonyl amides, including 2-Oxomalonamide. These emerging pathways often rely on novel catalytic systems to achieve high yields and selectivity under mild conditions.

One of the most direct and modern approaches involves the oxidation of readily available β-ketoamides. organic-chemistry.orgnih.gov A facile and direct oxidative reaction for the synthesis of vicinal tricarbonyl amides has been developed using phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidant. organic-chemistry.orgnih.gov This method offers good to excellent yields (53-88%) and proceeds under relatively mild conditions. organic-chemistry.orgnih.gov The use of hypervalent iodine reagents like PIFA is advantageous due to their environmental friendliness and ease of handling compared to some heavy metal oxidants. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating various functional groups on the aromatic and aliphatic portions of the β-ketoamide starting material. organic-chemistry.org

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-phenyl-3-oxobutanamide | 1-phenyl-2,3,4-pentanetrione-4-amide | 85 |

| 2 | N-(4-chlorophenyl)-3-oxobutanamide | 1-(4-chlorophenyl)-2,3,4-pentanetrione-4-amide | 88 |

| 3 | N-(4-methoxyphenyl)-3-oxobutanamide | 1-(4-methoxyphenyl)-2,3,4-pentanetrione-4-amide | 82 |

| 4 | N-benzyl-3-oxobutanamide | 1-benzyl-2,3,4-pentanetrione-4-amide | 75 |

Another innovative strategy is the cross-coupling reaction of α-oxo acid chlorides with carbamoylsilanes. organic-chemistry.org This method provides vicinal tricarbonyl amides in good yields under mild, oxidant-free conditions, which represents a significant advantage over traditional oxidative methods that can produce toxic by-products. organic-chemistry.org The reaction is believed to proceed through the rearrangement of the carbamoylsilane into a nucleophilic carbene, which then attacks the α-oxo acid chloride. organic-chemistry.org

Catalytic systems based on transition metals have also emerged as powerful tools for the synthesis of 2-Oxomalonamide and its analogues. A rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls represents a novel approach to vicinal tricarbonyl compounds. researchgate.net This transformation is proposed to occur via the aerobic oxygenation of a rhodium carbenoid intermediate. researchgate.net

The following table summarizes some of the emerging catalytic systems for the synthesis of vicinal tricarbonyl compounds.

| Catalyst/Reagent System | Starting Material | Key Features | Reference |

|---|---|---|---|

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | β-Ketoamides | Metal-free oxidation, good to excellent yields, broad substrate scope. | organic-chemistry.org |

| None (Coupling Reaction) | α-Oxo acid chlorides and Carbamoylsilanes | Oxidant-free, mild conditions, good yields. | organic-chemistry.org |

| Rh₂(OAc)₄ / O₂ | 2-Diazo-1,3-dicarbonyls | Aerobic oxidation, catalytic, proceeds via a carbenoid intermediate. | researchgate.net |

These advanced synthetic methodologies provide a glimpse into the ongoing efforts to develop more efficient, selective, and environmentally benign routes to 2-Oxomalonamide and other vicinal tricarbonyl amides. The continued exploration of novel catalytic systems is expected to further expand the synthetic toolbox for accessing these valuable and reactive chemical entities.

In Depth Spectroscopic and Structural Elucidation of 2 Oxomalonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. rsc.org It provides information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule. rsc.orgmsu.edu

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of 2-Oxomalonamide Derivatives

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. savemyexams.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the peak corresponds to the number of protons it represents. savemyexams.com Spin-spin splitting patterns reveal information about adjacent, non-equivalent protons. savemyexams.com

For derivatives of 2-oxomalonamide, such as N,N'-diaryl-2-oxomalonamides, the ¹H NMR spectra would exhibit characteristic signals for the aromatic protons on the aryl groups, as well as signals for any substituents on these rings. rsc.org The amide (N-H) protons would also produce distinct signals, the positions of which can be influenced by solvent and temperature. In some instances, the presence of rotational isomers (rotamers) around the amide C-N bond can lead to the appearance of multiple signals for a single proton environment. mdpi.com

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.5 | Singlet, Doublet, Triplet, Multiplet |

| Amide (N-H) Protons | 7.5 - 9.5 | Broad Singlet |

| Aliphatic Protons (on substituents) | 0.5 - 4.5 | Varies based on neighboring protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Core Structure Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. hw.ac.uk Each unique carbon atom in a molecule typically gives rise to a distinct signal in the spectrum. libretexts.org The chemical shift of a ¹³C signal is indicative of the carbon's hybridization and the nature of the atoms attached to it. libretexts.org

In the case of 2-oxomalonamide and its derivatives, the ¹³C NMR spectrum is crucial for confirming the presence of the core structure. The carbonyl carbons of the amide and ketone groups are particularly diagnostic, appearing at the downfield end of the spectrum (typically 160-200 ppm). libretexts.org

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 180 - 200 |

| Amide Carbonyl (C=O) | 160 - 180 |

| Aromatic Carbons | 110 - 160 |

| Central α-Carbon (C-2) | 50 - 70 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. umb.eduthermofisher.com This high level of mass accuracy is invaluable for distinguishing between compounds with the same nominal mass but different molecular formulas. mdpi.com

For 2-oxomalonamide and its derivatives, HRMS provides the exact mass of the molecular ion, confirming the proposed molecular formula with a high degree of confidence. rsc.org Furthermore, by analyzing the fragmentation patterns produced during mass spectrometry, it is possible to deduce the connectivity of the molecule and identify characteristic structural motifs. Common fragmentation pathways for amide-containing compounds often involve cleavage of the amide bond.

| Ion | Description | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |

| [M+Na]⁺ | Sodiated molecular ion | Often observed, aids in molecular weight confirmation |

| Fragment Ions | Result from bond cleavages | Provide structural information |

X-ray Crystallography for Solid-State Molecular Architecture Determination (Applicable for 2-Oxomalonamide Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. nih.govanton-paar.com

For derivatives of 2-oxomalonamide that can be crystallized, X-ray crystallography provides an unambiguous determination of their solid-state conformation. This includes the planarity of the amide groups, the orientation of the aryl substituents, and the nature of intermolecular interactions such as hydrogen bonding, which can influence the crystal packing. nih.gov

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise positions of all atoms in the unit cell |

| Bond Lengths and Angles | Geometric details of the molecular structure |

| Hydrogen Bonding Interactions | Information on intermolecular forces |

Advanced Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) in 2-Oxomalonamide Research

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govturkjps.org In the context of 2-oxomalonamide research, HPLC is crucial for monitoring the progress of reactions, isolating pure products, and determining the purity of synthesized compounds. rsc.orgeurachem.org

A typical HPLC setup for the analysis of 2-oxomalonamide derivatives would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. nih.govturkjps.org Detection is commonly achieved using a UV-Vis detector, as the aromatic rings and carbonyl groups in these molecules absorb UV light. nih.gov

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength corresponding to maximum absorbance |

| Retention Time | Characteristic for each compound under specific conditions |

Tautomeric Equilibria and Mechanistic Insights into 2 Oxomalonamide Interconversions

Experimental and Theoretical Investigations of Keto-Enol Tautomerism in 2-Oxomalonamide Systems

The investigation of keto-enol tautomerism typically employs a synergistic combination of experimental techniques and theoretical calculations to elucidate the structures, stabilities, and interconversion dynamics of the tautomers. researchgate.netrsc.org Experimental methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide direct evidence of the tautomers present in a sample, while computational chemistry, particularly Density Functional Theory (DFT), offers deep insights into their geometric parameters and relative energies. conicet.gov.arresearchgate.net

In systems analogous to 2-Oxomalonamide, such as β-ketoamides, NMR spectroscopy is a powerful tool to identify and quantify the different tautomeric forms in solution. core.ac.uk For instance, the presence of distinct signals for the ketoamide and the Z-enolamide forms, both featuring internal hydrogen bonds, can be clearly observed. conicet.gov.ar Theoretical calculations complement these experimental findings. DFT methods are commonly used to calculate the energies of the tautomers, helping to predict their relative stabilities and the position of the equilibrium. fiveable.meresearchgate.netearthlinepublishers.com For example, in a study of phenylbutazone, a compound with a β-dicarbonyl-like structure, the keto form was found to be about 50 kJ/mol lower in energy than the enol form in the gas phase, with a high transition barrier between them. researchgate.net

Computational studies on derivatives of malonaldehyde, which are structurally related to the enol form of 2-Oxomalonamide, have been performed to predict the energetic barriers for intramolecular hydrogen atom transfer. Using high-level correlated methods, these studies provide benchmarks for understanding the stability and interconversion of such systems. nih.gov

Table 1: Calculated Relative Stabilities of Tautomers in Related Systems (Gas Phase) This table presents data for analogous compounds to illustrate the typical energy differences found between tautomers, as direct data for 2-Oxomalonamide is not available in the cited sources.

| Compound Class | Tautomer 1 | Tautomer 2 | Calculation Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Malonaldehyde Derivative | Nitromalonamide (Enol) | Transition State | Coupled Cluster (CBS limit) | 0.43 | nih.gov |

| Malonaldehyde Derivative | 2-Borylmalonamide (Enol) | Transition State | Coupled Cluster (CBS limit) | 0.60 | nih.gov |

Solvent Effects on Tautomeric Preferences and Equilibrium Dynamics

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. aau.edu.etnih.gov The solvent can influence the equilibrium by differentially stabilizing or destabilizing the tautomers involved. nih.gov Generally, tautomeric forms with strong intramolecular hydrogen bonds are favored in non-polar solvents, whereas polar solvents can disrupt these internal bonds by forming intermolecular hydrogen bonds with the solute. conicet.gov.arnih.gov

Studies on acetamide (B32628) show that in polar solvents, the amide tautomer is favored, while in non-polar solvents, the equilibrium can shift toward the imidol (enol-like) tautomer, often due to self-association. aau.edu.et For β-ketobutanamides, a class of compounds closely related to 2-Oxomalonamide, the enol tautomer is favored in non-protic solvents like CDCl₃. conicet.gov.ar However, in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the equilibrium can be shifted. While the enthalpic effect in DMSO-d₆ may favor the enol form due to its ability to form two hydrogen bonds with the solvent, the entropic effect, which reflects the degree of molecular ordering, can be more negative, shifting the equilibrium toward the keto form. conicet.gov.ar This interplay demonstrates that the solvent effect is a complex balance of enthalpic and entropic contributions. conicet.gov.ar

Table 2: Example of Solvent Effect on Enol Content for β-Ketobutanamides at Room Temperature This table illustrates the influence of solvent polarity on the tautomeric equilibrium of related β-ketoamide compounds.

| Compound | Solvent | % Keto Tautomer | % Enol Tautomer | Reference |

|---|---|---|---|---|

| N-phenyl-3-oxobutanamide | CDCl₃ | 31.6 | 68.4 | conicet.gov.ar |

| N-phenyl-3-oxobutanamide | DMSO-d₆ | 55.4 | 44.6 | conicet.gov.ar |

| N-(4-methoxyphenyl)-3-oxobutanamide | CDCl₃ | 43.1 | 56.9 | conicet.gov.ar |

Role of Intramolecular Hydrogen Bonding in Tautomer Stabilization

Intramolecular hydrogen bonding (IHB) is a critical factor in determining the structure and stability of tautomers, particularly the enol form. core.ac.uk In systems like β-ketoamides and malonaldehyde derivatives, the enol tautomer can be significantly stabilized by the formation of a six-membered ring through an IHB, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB). core.ac.ukmdpi.com This interaction involves a conjugated system that enhances the strength of the hydrogen bond. mdpi.com

The presence and strength of these IHBs can be inferred from spectroscopic data, such as the high chemical shift value of the hydroxyl proton in ¹H NMR spectra. core.ac.uk Theoretical studies provide further details, allowing for the calculation of geometric parameters and bond energies. mdpi.com Research on malonaldehyde derivatives has focused on designing systems with very short and strong intramolecular hydrogen bonds by strategically placing electron-withdrawing and electron-donating groups. nih.gov For example, theoretical calculations on nitromalonamide predicted an extremely low classical barrier for hydrogen transfer (0.43 kcal/mol), indicative of a very strong IHB. nih.gov This stabilization of the enol form via a strong IHB is a key principle that would apply to the potential enol tautomer of 2-Oxomalonamide.

Table 3: Calculated Parameters for Intramolecular Hydrogen Bonds in Malonaldehyde Derivatives This table provides theoretical data on the geometry and energy of intramolecular hydrogen bonds in compounds analogous to the enol form of 2-Oxomalonamide.

| System | Parameter | Calculation Method | Value | Reference |

|---|---|---|---|---|

| Malonaldehyde | O∙∙∙O distance | MP2 | ~2.55 Å | nih.gov |

| Malonaldehyde | H-bond Energy (EHB) | ωB97XD | -16.4 kcal/mol | mdpi.com |

Metal Ion-Induced Tautomeric Shifts and Their Mechanistic Implications

The coordination of metal ions to a ligand capable of tautomerism can significantly alter the tautomeric equilibrium, often stabilizing a form that is less favored in the free ligand. nih.govencyclopedia.pub This metal-induced tautomeric shift occurs when a metal ion selectively binds to one tautomer, effectively trapping it in that form and shifting the equilibrium. nih.govrsc.org

This phenomenon has been observed in various systems. For example, in complexes with 2-nitrosophenol ligands, infrared spectroscopy has shown that the ligands tautomerize to the more favored o-benzoquinone monoxime structure upon coordination to a metal ion like copper(II). encyclopedia.pub In another case, the coordination of a zinc(II) ion to a triazolotriazole ligand resulted in a heterotautomeric complex, where two different tautomeric forms of the same ligand were simultaneously coordinated to the metal center, stabilized by intermolecular hydrogen bonds between the tautomers. nih.gov Similarly, studies on a Ga(III) complex with photoxenobactin E, which has a thiocarboxylate group, revealed a tautomeric equilibrium in solution between a thiol form (where Ga(III) is coordinated to sulfur) and a thione form (where Ga(III) is coordinated to oxygen). nih.gov

The mechanism involves the metal ion's preference for the specific donor atoms and geometry of one tautomer over the other. For 2-Oxomalonamide, a metal ion could potentially coordinate to the oxygen atoms of the keto form or to the oxygen and nitrogen atoms of the enol-imidol form, thereby stabilizing one of these structures. The resulting complex would exhibit the geometry dictated by the coordination preferences of the metal ion, such as tetrahedral or octahedral. chemguide.co.uk

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Oxomalonamide |

| Acetamide |

| β-Ketobutanamides |

| Malonaldehyde |

| Nitromalonamide |

| 2-Borylmalonamide |

| Phenylbutazone |

| 2-Nitrosophenol |

| o-Benzoquinone monoxime |

| Photoxenobactin E |

| N-phenyl-3-oxobutanamide |

| N-(4-methoxyphenyl)-3-oxobutanamide |

| Fluoro-malonaldehyde |

Exploration of Reaction Mechanisms Involving 2 Oxomalonamide

Fundamental Organic Reaction Classes in 2-Oxomalonamide Chemistry

The chemical behavior of 2-oxomalonamide is dictated by the presence of its ketone and two amide groups, making it susceptible to a variety of organic reactions. The primary classes of reactions—addition, elimination, substitution, and rearrangement—are all plausible depending on the reaction conditions and the nature of the reacting species. libretexts.orgegrassbcollege.ac.invaia.com

Addition Reactions: In addition reactions, the number of sigma (σ) bonds in the substrate molecule increases, often at the expense of one or more pi (π) bonds. libretexts.org The carbonyl group of 2-oxomalonamide is a prime site for nucleophilic addition. For instance, the addition of water across the carbonyl can lead to the formation of a gem-diol hydrate, a common characteristic of vicinal tricarbonyl compounds. nih.gov Similarly, other nucleophiles can attack the electrophilic carbonyl carbon. masterorganicchemistry.comsiyavula.com

Elimination Reactions: These reactions are the reverse of addition reactions, where the number of σ-bonds decreases, and new π-bonds are often formed. libretexts.orgsiyavula.com While less common for 2-oxomalonamide itself without prior modification, derivatives of 2-oxomalonamide could undergo elimination. For example, if a hydroxyl group were present on an adjacent carbon (a β-hydroxy ketone), an elimination reaction could be induced to form an α,β-unsaturated system. youtube.com

Substitution Reactions: Substitution reactions involve the replacement of one atom or group with another. libretexts.orgvaia.com In the context of 2-oxomalonamide, nucleophilic acyl substitution at the amide carbonyls is a potential pathway, although amides are generally less reactive than other carboxylic acid derivatives. This type of reaction would involve the addition of a nucleophile to the carbonyl, followed by the elimination of the amine group. libretexts.org

Rearrangement Reactions: These reactions involve the reorganization of the carbon skeleton of a molecule to form an isomer. libretexts.org While specific examples directly involving 2-oxomalonamide are not prevalent in the literature, related structures can undergo rearrangements. For instance, under certain conditions, α-keto amides can participate in rearrangements like the Curtius rearrangement after conversion of the amide to an acyl azide. masterorganicchemistry.com

The following table summarizes the fundamental reaction classes applicable to 2-oxomalonamide:

| Reaction Class | Description | Potential Application to 2-Oxomalonamide |

| Addition | Increase in σ-bonds, decrease in π-bonds. libretexts.org | Nucleophilic addition to the central carbonyl group (e.g., hydration). nih.gov |

| Elimination | Decrease in σ-bonds, increase in π-bonds. libretexts.org | Elimination from a derivatized form to create unsaturation. youtube.com |

| Substitution | Replacement of an atom or group. libretexts.org | Nucleophilic acyl substitution at the amide carbonyls. |

| Rearrangement | Isomer formation through bond reorganization. libretexts.org | Participation in named rearrangements after functional group modification. masterorganicchemistry.com |

Detailed Mechanistic Pathways of 2-Oxomalonamide Formation Reactions

The synthesis of 2-oxomalonamide can be achieved through various methods, with carbonylation reactions being a particularly notable route. These reactions utilize carbon monoxide (CO) as a C1 building block to construct the carbonyl framework of the molecule. researchgate.netacs.org

A significant advancement in this area is the palladium-catalyzed oxidative adjacent triple carbonylation of tertiary amines. rsc.org This process is remarkable as it involves the incorporation of three CO molecules to form the oxomalonamide structure. The proposed mechanism for this transformation is intricate and highlights the versatility of palladium catalysis.

Mechanism of Palladium-Catalyzed Triple Carbonylation:

C-N Bond Activation: The reaction initiates with the activation of a C(sp³)–N bond in a tertiary amine by the palladium catalyst, often in the presence of an oxidant like molecular oxygen (O₂). rsc.orgresearchgate.net This step generates a secondary amine and an aldehyde or ketone.

Formation of Carbamoylpalladium(II) Species: The in situ generated secondary amine reacts with carbon monoxide in the presence of the palladium catalyst to form a carbamoylpalladium(II) intermediate. researchgate.net

Multiple CO Insertions: The uniqueness of this reaction lies in the subsequent insertion of two additional CO molecules. This is a departure from the more common single and double carbonylation reactions. rsc.org The precise mechanism of this triple insertion is a subject of ongoing research but is thought to involve a series of migratory insertions and oxidative additions at the palladium center.

Reductive Elimination: The final step is the reductive elimination from the palladium complex to release the 2-oxomalonamide product and regenerate the active palladium catalyst, allowing the catalytic cycle to continue. researchgate.net

This reaction pathway is a testament to the power of transition-metal catalysis in achieving complex molecular architectures from simple starting materials.

Investigation of 2-Oxomalonamide as a Key Intermediate in Complex Organic Transformations

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.orgnih.gov Due to its array of functional groups, 2-oxomalonamide and its derivatives can serve as valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds and other polyfunctionalized systems.

One example of a related structure's utility as an intermediate is in the synthesis of β-ketoamides. Mechanistic studies have shown that the reaction of acyl Meldrum's acids with amines likely proceeds through an α-oxoketene intermediate to form β-ketoamides. nih.gov While not directly 2-oxomalonamide, this illustrates how α-dicarbonyl systems can act as precursors to other valuable structures.

Furthermore, the reactivity of the vicinal tricarbonyl system in 2-oxomalonamide makes it a potential building block in multicomponent reactions. nih.gov These reactions, where multiple starting materials combine in a single synthetic operation, are highly efficient for building molecular complexity. The electrophilic nature of the central carbonyl and the nucleophilic potential of the amide nitrogens (after deprotonation) could be exploited in cascade or domino reaction sequences to construct elaborate molecular frameworks. rsc.org The ability to participate in such complex transformations underscores the synthetic potential of 2-oxomalonamide as a key intermediate. rsc.org

Derivatization and Functionalization of the 2 Oxomalonamide Chemical Scaffold

Design Principles for Synthesizing Functionalized 2-Oxomalonamide Derivatives

The synthesis of functionalized 2-oxomalonamide derivatives is underpinned by strategic design principles that aim to control the introduction of chemical diversity in a predictable manner. These principles revolve around the inherent reactivity of the scaffold and the application of modern synthetic methodologies to achieve specific structural and electronic traits in the final products.

A key principle in designing synthetic routes is the consideration of the scaffold's reactive sites: the two nitrogen atoms of the amide groups and the central ketone. The design of derivatives often begins with the selection of appropriate building blocks that can be coupled to these sites. Methodologies such as solid-phase synthesis can be employed to efficiently create libraries of malondiamides, which can then be further derivatized. nih.gov This approach allows for the systematic variation of substituents to explore the chemical space around the core structure.

Catalytic processes are central to the efficient formation of these derivatives. ucl.ac.uk A notable and highly efficient method for the synthesis of the 2-oxomalonamide core itself involves a Palladium (Pd)-catalyzed oxidative adjacent triple carbonylation of tertiary amines. researchgate.netrsc.org This advanced carbonylation chemistry provides a direct route to the core structure, which can then be subjected to further functionalization. researchgate.netresearchgate.net The design of such catalytic systems often focuses on using environmentally benign oxidants like molecular oxygen (O2) and ensuring the recyclability of the catalyst. researchgate.netresearchgate.net

The functionalization of the amide nitrogens is a primary consideration. Design strategies often incorporate well-established catalytic cross-coupling reactions. For instance, methods like the Buchwald-Hartwig amination or Suzuki coupling, while not directly reported for 2-oxomalonamide, represent a rational design approach for creating N-aryl or N-alkyl derivatives, allowing for the introduction of a wide range of functional groups. The choice of substituents is guided by the desired properties of the final molecule, such as solubility, electronic character, and steric profile.

Table 1: Key Design Principles for 2-Oxomalonamide Derivative Synthesis

| Design Principle | Synthetic Goal | Potential Methodologies | Key References |

|---|---|---|---|

| Core Scaffold Synthesis | Efficient and direct formation of the 2-oxomalonamide backbone. | Pd-catalyzed oxidative triple carbonylation of tertiary amines. | researchgate.netrsc.org |

| N-Functionalization | Introduce diverse aryl or alkyl groups on the amide nitrogens to modulate properties. | Solid-phase synthesis with various amines; Catalytic C-N cross-coupling (e.g., Buchwald-Hartwig type). | nih.gov |

| Carbonyl Modification | Introduce complexity at the C2 position for 3D diversity. | Condensation reactions, reductive amination, Wittig-type reactions. | General Organic Chemistry Principles |

| Sustainability | Develop environmentally friendly and atom-economical processes. | Use of recyclable catalysts (e.g., Pd/C), molecular oxygen as an oxidant, and atom-economical reactions. | ucl.ac.ukresearchgate.netresearchgate.net |

Strategies for Introducing Structural Diversity and Chemical Complexity around the 2-Oxomalonamide Core

Introducing structural diversity is crucial for exploring the potential applications of a scaffold, particularly in drug discovery and materials science where a large library of related compounds is often needed for screening. nih.govnih.gov For the 2-oxomalonamide core, several strategies can be envisioned to maximize chemical complexity.

Combinatorial and Library Synthesis: A primary strategy involves combinatorial approaches, often utilizing solid-phase synthesis. nih.gov By anchoring a malonic acid precursor to a solid support, sequential reactions with a diverse set of amines can be performed to generate a library of N,N'-disubstituted malonamides. These polymer-bound intermediates can then be subjected to further reactions to decorate the nitrogen atoms, introducing additional points of diversity before cleavage from the resin. nih.gov Multi-component reactions, which combine three or more starting materials in a single step, represent another powerful strategy for rapidly building molecular complexity from simple precursors. researchgate.netsemanticscholar.org

Site-Selective Functionalization: The 2-oxomalonamide scaffold possesses distinct reactive sites that can be functionalized selectively.

N-H Functionalization: The two amide N-H bonds are key handles for introducing diversity. Standard alkylation or acylation reactions can be employed. More advanced techniques like transition metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts) can attach a wide array of aryl, heteroaryl, and vinyl groups. researchgate.net

α-Carbonyl Chemistry: The central ketone offers another site for diversification. It can undergo classical carbonyl reactions such as condensation with active methylene (B1212753) compounds, formation of imines or enamines, or conversion to a hydroxyl group via reduction, which can then be further functionalized.

Directed Metalation: Advanced techniques such as directed metalation could potentially be used for selective functionalization. sci-hub.se By installing a directing group on one of the amide nitrogens, it might be possible to selectively deprotonate and functionalize the carbon backbone, although this has not been specifically reported for this scaffold.

Stereochemical Diversity: Introducing chiral centers is a key strategy for adding chemical complexity. This can be achieved by using chiral amines or chiral auxiliaries during the synthesis. Asymmetric catalysis could also be employed to control the stereochemistry of reactions at or near the scaffold. frontiersin.org

Table 2: Building Blocks for Diversifying the 2-Oxomalonamide Scaffold

| Functionalization Site | Building Block Class | Potential Functional Groups Introduced | Relevant Synthetic Reaction |

|---|---|---|---|

| Amide Nitrogens (N, N') | Primary & Secondary Amines (R-NH2, R2NH) | Alkyl, Aryl, Heterocyclic groups | Amidation, Solid-Phase Synthesis nih.gov |

| Aryl/Vinyl Halides or Triflates | Substituted phenyls, heteroaromatics, alkenes | Catalytic Cross-Coupling (e.g., Buchwald-Hartwig) | |

| Keto Group (C=O) | Hydrazines, Hydroxylamines | Hydrazones, Oximes | Condensation |

| Organometallic Reagents (e.g., Grignard) | Tertiary alcohols with new C-C bonds | Nucleophilic Addition |

2-Oxomalonamide as a Privileged Scaffold for Novel Molecular Architectures

The concept of a "privileged scaffold" is of paramount importance in medicinal chemistry. mdpi.com A privileged structure is a molecular framework that is capable of providing ligands for multiple, distinct biological targets through the judicious modification of its functional groups. d-nb.infoamazon.com These scaffolds often appear in numerous bioactive compounds and serve as templates for the design of compound libraries with a higher probability of biological activity. nih.govresearchgate.net

The 2-oxomalonamide core possesses several features that suggest its potential as a privileged scaffold:

Rich Pharmacophoric Features: The scaffold contains a dense arrangement of hydrogen bond donors (the two N-H groups) and hydrogen bond acceptors (the three carbonyl oxygens). This high density of interaction points in a compact space allows for potent and specific binding to protein targets.

Conformational Rigidity and 3D Vectoriality: The core structure is relatively rigid, which reduces the entropic penalty upon binding to a target. The two amide bonds provide well-defined vectors for positioning substituents in three-dimensional space, allowing for the precise orientation of functional groups to interact with biological macromolecules.

Chemical Tractability: As discussed, the scaffold has multiple handles for synthetic modification, allowing for the creation of diverse libraries of compounds where substituents can be systematically varied to probe interactions with different targets. nih.gov

An analysis of known privileged structures reveals that scaffolds rich in sp3-hybridized centers and with a moderate number of hydrogen-bond acceptors can be particularly effective. d-nb.info While the core of 2-oxomalonamide is sp2-rich, its functionalization with various alkyl and aryl groups can introduce sp3 character and modulate its properties to fit the requirements of different target families. Its structural relationship to malonamides, which are themselves considered privileged structures in drug development for obtaining peptidomimetics and various therapeutic agents, further supports this potential. researchgate.net By serving as a template for the construction of new molecular architectures, the 2-oxomalonamide scaffold is a promising starting point for the discovery of novel bioactive molecules. nih.gov

Table 3: Comparison of 2-Oxomalonamide with Known Privileged Scaffolds

| Scaffold | Key Structural Features | Potential for Diversity | Known Biological Relevance |

|---|---|---|---|

| 2-Oxomalonamide | Central ketone, two amide groups, multiple H-bond donors/acceptors. | Functionalization at two N-atoms and the central carbonyl. | Related to malonamides used as peptidomimetics and enzyme inhibitors. researchgate.net |

| Benzodiazepine | Fused diazepine (B8756704) and benzene (B151609) rings. | Substitution on the aromatic ring and diazepine core. | CNS agents, anxiolytics. nih.gov |

| Quinazolinone | Fused pyrimidine (B1678525) and benzene rings. | Multiple sites for substitution on both rings. | Anticancer, anti-inflammatory agents. researchgate.net |

| Imidazole | Five-membered aromatic heterocycle with two nitrogens. | Functionalization at multiple carbon and nitrogen positions. sci-hub.se | Antifungal, antihypertensive agents, kinase inhibitors. amazon.com |

Coordination Chemistry of 2 Oxomalonamide As a Ligand

Metal-Ligand Complexation Studies Involving 2-Oxomalonamide

2-Oxomalonamide is anticipated to act as an effective chelating agent, forming stable complexes with a variety of metal ions. researchgate.net The presence of oxygen and nitrogen donor atoms within its structure makes it a candidate for coordinating with both hard and borderline metal ions, including transition metals, lanthanides, and actinides. acs.orgresearchgate.net Malonamide derivatives are well-regarded for their chelating capabilities, particularly in the extraction and separation of f-block elements like lanthanides and actinides. researchgate.net

The complexation process involves the donation of lone pair electrons from the donor atoms of 2-Oxomalonamide to the vacant orbitals of a central metal ion, forming coordinate covalent bonds. The stability of the resulting chelate ring structure is a significant driving force for complex formation. ontosight.ai Studies on similar bidentate and polydentate ligands have demonstrated the formation of stable complexes with various metal ions. For instance, uranyl (UO₂²⁺) complexes with various amide ligands have been synthesized and characterized, showcasing the affinity of the uranyl ion for oxygen donor atoms. rsc.orgiaea.orgresearchgate.net Similarly, lanthanide ions are known to form complexes with β-dicarbonyl ligands, where the coordination is driven by the hard acid nature of the lanthanides and the hard base nature of the oxygen donor atoms. researchgate.netnasu-periodicals.org.ua

Based on these precedents, it is highly probable that 2-Oxomalonamide can form stable complexes with a range of metal ions. The stoichiometry of these complexes would likely depend on the size and charge of the metal ion, as well as the reaction conditions.

Table 1: Potential Metal Ions for Complexation with 2-Oxomalonamide and Their Typical Coordination Numbers

| Metal Ion | Typical Coordination Number(s) | Rationale for Complexation |

| Cu(II) | 4, 6 | Forms stable complexes with a variety of N- and O-donor ligands. ekb.eg |

| Ni(II) | 4, 6 | Readily forms octahedral and square planar complexes. ekb.eg |

| Co(II) | 4, 6 | Known to coordinate with amide and carbonyl-containing ligands. ekb.eg |

| Zn(II) | 4, 6 | Flexible coordination geometry, often tetrahedral or octahedral. |

| La(III) | 8, 9, 10 | High affinity for oxygen donor ligands, forms high coordination number complexes. researchgate.netmdpi.com |

| Eu(III) | 8, 9 | Similar to La(III), with interesting luminescent properties upon complexation. rsc.org |

| UO₂²⁺ | 6, 7, 8 | Strong affinity for equatorial coordination by oxygen-donating ligands. rsc.orgiaea.orgresearchgate.net |

Characterization of Coordination Modes and Geometries in 2-Oxomalonamide Metal Complexes

The multifunctional nature of 2-Oxomalonamide allows for several potential coordination modes. The most probable mode of coordination is as a bidentate chelating ligand, utilizing the two carbonyl oxygen atoms of the amide groups to form a stable six-membered chelate ring with a metal ion. This O,O'-bidentate coordination is common for β-dicarbonyl compounds. researchgate.net

Another possibility is tridentate coordination, involving the two amide carbonyl oxygens and the central ketonic oxygen. This would result in the formation of two fused five-membered chelate rings, a thermodynamically favorable arrangement. The specific coordination mode adopted would likely be influenced by the size and electronic properties of the metal ion, as well as steric factors from any substituents on the amide nitrogens.

The coordination geometry of the resulting metal complexes would be determined by the coordination number of the central metal ion. researchgate.netresearchgate.net For a typical coordination number of six with a bidentate 2-Oxomalonamide ligand, an octahedral geometry would be expected. researchgate.net If the ligand acts in a tridentate fashion, or if other ligands are also coordinated, more complex geometries could arise. For instance, uranyl complexes often exhibit pentagonal or hexagonal bipyramidal geometries, with the ligands occupying the equatorial plane. iaea.orgresearchgate.net

Spectroscopic techniques such as infrared (IR) spectroscopy are invaluable for characterizing the coordination mode. Upon complexation, a shift in the stretching frequency of the C=O bonds involved in coordination would be expected. Specifically, a decrease in the ν(C=O) frequency is indicative of the weakening of the carbonyl bond due to the donation of electron density to the metal ion.

Table 2: Plausible Coordination Modes of 2-Oxomalonamide

| Coordination Mode | Donor Atoms Involved | Description |

| O,O'-Bidentate | Amide Carbonyl Oxygens | Forms a six-membered chelate ring. |

| O,O',O''-Tridentate | Amide and Ketonic Carbonyl Oxygens | Forms two fused five-membered chelate rings. |

| Bridging | Carbonyl Oxygens | The ligand could bridge two metal centers. |

Influence of Complexation on the Electronic Structure and Reactivity of 2-Oxomalonamide

The formation of a coordination complex significantly alters the electronic structure and, consequently, the reactivity of the 2-Oxomalonamide ligand. The donation of electron density from the ligand's donor atoms to the metal center leads to a redistribution of electron density throughout the molecule.

This electronic perturbation can be readily observed through various spectroscopic methods. In IR spectroscopy, the shift of the carbonyl stretching frequencies to lower wavenumbers is a direct consequence of the weakening of the C=O bonds upon coordination. researchgate.net In UV-Visible spectroscopy, the complexation can lead to the appearance of new charge-transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), depending on the nature of the metal and the ligand. mdpi.com These new electronic transitions often result in the complex being colored, even if the free ligand and metal salt are not.

Table 3: Expected Spectroscopic Changes in 2-Oxomalonamide upon Complexation

| Spectroscopic Technique | Expected Observation | Interpretation |

| Infrared (IR) Spectroscopy | Decrease in ν(C=O) frequency | Weakening of the carbonyl bond due to coordination with the metal ion. researchgate.net |

| UV-Visible Spectroscopy | Appearance of new absorption bands | Ligand-to-Metal or Metal-to-Ligand Charge Transfer transitions. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shift in the chemical shifts of protons near the coordination sites | Alteration of the electronic environment of the ligand upon complexation. |

Catalytic Applications and Roles of 2 Oxomalonamide Based Systems

2-Oxomalonamide in Specific Homogeneous Catalytic Cycles

While direct reports of 2-Oxomalonamide as a catalyst in homogeneous catalysis are scarce, its molecular structure suggests significant potential for it to act as a ligand for transition metals. A catalytic cycle is a multi-step reaction mechanism involving a catalyst that is regenerated after each cycle. wikipedia.org In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. nih.gov The efficacy of such systems often relies on the design of ligands that coordinate to the metal center, modulating its reactivity and selectivity. nih.govmdpi.com

The 2-Oxomalonamide molecule possesses several potential coordination sites for a metal (M), as detailed in the table below. The keto and amide carbonyl groups can act as Lewis basic oxygen donors, while the amide nitrogen atoms could potentially coordinate after deprotonation. This multidentate character allows for the formation of stable chelate complexes with a metal center, which is a key feature for an effective ligand in a catalytic cycle.

For instance, research on the synthesis of oxomalonamides via palladium-catalyzed oxidative triple carbonylation of tertiary amines demonstrates that an oxomalonamide structure can be formed within the coordination sphere of a palladium catalyst. rsc.orgresearchgate.net While in this case, the oxomalonamide is the product, the reaction highlights the compatibility of its functional groups with transition metal centers.

A hypothetical catalytic cycle could involve a 2-Oxomalonamide-metal complex acting as a catalyst. The ligand could stabilize the metal in various oxidation states required for the catalytic transformation and influence the stereochemistry of the reaction. The amide N-H groups could also participate in the catalytic event through hydrogen bonding interactions with the substrate, creating a secondary coordination sphere that helps to orient the substrate for the desired reaction.

Table 1: Potential Coordination Sites of 2-Oxomalonamide for a Metal (M) Center

| Site | Type of Interaction | Potential Role in Catalysis |

| Keto-Oxygen | L-type donation | Stabilization of Lewis acidic metal centers |

| Amide-Oxygens | L-type donation | Formation of bidentate or tridentate chelates |

| Amide-Nitrogens | X-type (after deprotonation) | Formation of strong anionic N-donor ligands |

| N-H Protons | Hydrogen Bond Donor | Substrate orientation via secondary interactions |

Biomimetic Catalysis Inspired by 2-Oxomalonamide and Related α-Keto Systems

Biomimetic catalysis seeks to mimic the function and efficiency of natural enzymes using smaller, synthetic molecules. sciengine.com The α-keto amide moiety is a key structural feature in many biological molecules and serves as a precursor in important biochemical transformations. As such, it is a prime target for the development of enzyme mimics.

A significant area of research is the biomimetic transamination of α-keto acids and their derivatives to produce α-amino acids and peptides. nih.govacs.org This process is inspired by the action of vitamin B6-dependent enzymes (transaminases), which play a crucial role in amino acid metabolism in nature. nih.gov Recent studies have demonstrated that synthetic catalysts, such as chiral pyridoxamines, can facilitate the enantioselective transamination of α-keto amides to generate dipeptides and other peptide structures with high selectivity. nih.gov

In this context, 2-Oxomalonamide represents a fundamental model substrate. As the simplest α-keto diamide, its reactivity can provide foundational insights into the mechanisms of these more complex biomimetic transformations. The central electrophilic keto-carbon is susceptible to nucleophilic attack by an amine, initiating the transamination cascade. The adjacent amide groups influence the electronic properties of the keto group and can participate in directing the stereochemical outcome of the reaction through non-covalent interactions.

Research on the functionalization of acyclic α-keto amides has shown they are versatile building blocks for various cyclic and acyclic molecules, underscoring their importance as key intermediates in synthetic and medicinal chemistry. researchgate.net

Table 2: Research Findings in Biomimetic Catalysis of α-Keto Amide Systems

| Research Focus | Key Finding | Relevance to 2-Oxomalonamide | Reference |

| Asymmetric Biomimetic Transamination | N-quaternized axially chiral pyridoxamines catalyze the enantioselective transamination of α-keto amides to produce peptides. | Demonstrates the feasibility of using α-keto diamides like 2-Oxomalonamide as precursors in biomimetic peptide synthesis. | nih.gov |

| Organocatalytic Biomimetic Transamination | Chiral organic catalysts can achieve enantioselective transamination of α-keto esters, which are structurally related to α-keto amides. | Provides a framework for developing organocatalysts that could act on 2-Oxomalonamide. | acs.org |

| General Biomimetic Chemistry | Mimicking enzymes like vitamin B6-dependent systems is a major strategy in asymmetric catalysis. | 2-Oxomalonamide is a core structure for mimicking substrates of transaminases. | sciengine.com |

| Functionalization of α-Keto Amides | Acyclic α-keto amides are valuable intermediates for synthesizing biologically active molecules and complex heterocycles. | Highlights the synthetic potential of the 2-Oxomalonamide scaffold. | researchgate.net |

Supramolecular Catalysis Utilizing 2-Oxomalonamide Motifs

Supramolecular catalysis involves the use of organized molecular assemblies, held together by non-covalent interactions, to perform catalytic functions. rsc.org These assemblies can create confined environments, akin to enzyme pockets, that accelerate reactions and control selectivity. The ability of a molecule to form predictable, stable, and functional supramolecular structures is key to its application in this field.

2-Oxomalonamide is an excellent candidate for building supramolecular catalytic systems due to its extensive hydrogen bonding capabilities. science-revision.co.uklibretexts.org The molecule possesses four hydrogen bond donors (the N-H protons) and three potential hydrogen bond acceptors (the three carbonyl oxygens). This multiplicity of interaction sites allows for the formation of robust and well-defined hydrogen-bonded networks, such as one-dimensional tapes or two-dimensional sheets. nih.gov

These self-assembled structures could function in catalysis in several ways:

Host-Guest Chemistry: The organized structure could create cavities or channels that bind specific substrates, pre-organizing them for a reaction.

Catalyst Scaffolding: The supramolecular assembly could serve as a scaffold to position multiple catalytic groups in a precise orientation, enabling cooperative catalysis.

Reaction Field Effects: The polarity and electrostatic field within the supramolecular structure could differ significantly from the bulk solvent, stabilizing transition states and accelerating reactions. rsc.org

While specific catalytic systems based on 2-Oxomalonamide self-assembly have not been extensively reported, the principles of supramolecular chemistry strongly suggest its potential in this area. rsc.orgnih.govnih.gov

Table 3: Hydrogen Bonding Capabilities of 2-Oxomalonamide

| Functional Group | Role | Number of Sites | Potential Interaction Pattern |

| Amide N-H | Donor | 4 | Formation of N-H···O=C bonds |

| Keto C=O | Acceptor | 1 | Can accept two H-bonds |

| Amide C=O | Acceptor | 2 | Can each accept two H-bonds |

Enzyme-Mediated Transformations and Interactions with 2-Oxomalonamide or its Derivatives

The structural characteristics of 2-Oxomalonamide make it a plausible candidate for interaction with various enzymes, either as a substrate for transformation or as an inhibitor of enzymatic activity. wikipedia.org

As an Enzyme Inhibitor: Enzyme inhibition often occurs when a molecule structurally mimics the enzyme's natural substrate, allowing it to bind to the active site but without undergoing a reaction. This is known as competitive inhibition. libretexts.orgchemguide.co.uk A classic example is the inhibition of succinate (B1194679) dehydrogenase by malonate, which resembles the substrate succinate. libretexts.org Given its small, dicarboxamide-like structure, 2-Oxomalonamide could potentially act as a competitive inhibitor for enzymes that process small dicarboxylic acids or diamides. The α-keto group adds a distinct electronic feature that could enhance binding affinity or target different enzymes altogether.

Furthermore, studies on 2-oxoglutarate (a related α-keto acid) have shown that its derivatives can selectively enhance or inhibit the activity of human oxygenases, demonstrating that α-keto compounds can serve as potent and selective enzyme modulators. nih.gov This suggests a promising avenue for exploring 2-Oxomalonamide and its derivatives as potential therapeutic agents that target specific enzymes.

As an Enzyme Substrate: The amide bonds in 2-Oxomalonamide are susceptible to enzymatic hydrolysis by proteases or amidases, enzymes that cleave peptide or amide bonds, respectively. nih.govresearchgate.net Such a transformation would yield oxomalic acid and ammonia. The rate and specificity of this hydrolysis would depend on the specific enzyme used. This potential for enzymatic degradation is relevant for its biocompatibility and metabolic fate if used in biological applications.

Table 4: Potential Enzymatic Interactions of 2-Oxomalonamide

| Type of Interaction | Target Enzyme Class | Potential Outcome | Basis for Interaction |

| Competitive Inhibition | Dehydrogenases, Decarboxylases | Reversible loss of enzyme activity | Structural similarity to natural dicarboxylate substrates like malonate or succinate. libretexts.org |

| Enzyme Modulation | Oxygenases, Transaminases | Inhibition or enhancement of activity | Structural analogy to α-keto acid modulators like 2-oxoglutarate derivatives. nih.gov |

| Enzymatic Hydrolysis | Proteases, Amidases | Degradation to oxomalic acid and ammonia | Presence of scissile amide bonds. wikipedia.orgnih.gov |

Supramolecular Chemistry Involving 2 Oxomalonamide Building Blocks

Design and Assembly of 2-Oxomalonamide-Containing Host-Guest Systems

The design and assembly of host-guest systems are a cornerstone of supramolecular chemistry, where a larger host molecule encapsulates a smaller guest molecule. researchgate.net The structure of 2-Oxomalonamide, featuring two amide groups flanking a central ketone, offers distinct possibilities for its integration into such systems.

Theoretical Host-Guest Design Principles:

The design of host-guest systems around a 2-Oxomalonamide core would theoretically hinge on its hydrogen bonding capabilities and the potential for coordination with metal ions. The amide protons can act as hydrogen bond donors, while the carbonyl oxygens (both amide and ketone) can serve as hydrogen bond acceptors. This dual nature allows for the formation of predictable and directional interactions, which are crucial for the self-assembly of well-defined supramolecular structures. rsc.org

In a hypothetical host-guest scenario, a macrocyclic host could be designed with complementary hydrogen bonding sites to recognize and bind 2-Oxomalonamide as a guest. Conversely, 2-Oxomalonamide units could be incorporated into a larger macrocyclic or cage-like structure, where the carbonyl groups would be oriented inwards to create a binding pocket for a suitable guest. whiterose.ac.uk For instance, a host molecule could be engineered to present a shape and electronic profile that is complementary to 2-Oxomalonamide, facilitating its selective encapsulation. mdpi.com

Potential Assembly Mechanisms:

The assembly of these systems could be driven by various non-covalent interactions. Hydrogen bonding would likely be the primary driving force, leading to the formation of stable complexes. researchgate.net Additionally, the polarity of the 2-Oxomalonamide molecule could lead to significant dipole-dipole interactions. In systems involving aromatic hosts or guests, π-π stacking interactions could further stabilize the assembly. researchgate.net The presence of multiple interaction sites on the 2-Oxomalonamide scaffold allows for the possibility of cooperative binding, where multiple weak interactions work in concert to create a highly stable host-guest complex.

A theoretical example of a host-guest system could involve a calix researchgate.netarene molecule functionalized with urea (B33335) groups. The urea NH groups could form hydrogen bonds with the carbonyl oxygens of 2-Oxomalonamide, while the calixarene (B151959) cavity provides a hydrophobic environment for the rest of the molecule.

| Host Molecule Type | Guest Molecule | Primary Interactions | Potential Application |

| Functionalized Calix[n]arene | 2-Oxomalonamide | Hydrogen Bonding, van der Waals | Selective Sensing |

| Cyclodextrin | 2-Oxomalonamide | Hydrophobic Inclusion, Hydrogen Bonding | Controlled Release |

| 2-Oxomalonamide-based Cryptand | Small Cation (e.g., K+) | Ion-Dipole, Hydrogen Bonding | Ion Transport |

| Metal-Organic Cage | 2-Oxomalonamide | Coordination Bonds, Hydrogen Bonding | Catalysis |

This table presents theoretical pairings and is for illustrative purposes, as specific experimental data for 2-Oxomalonamide in these systems is not currently available in published literature.

Analysis of Non-Covalent Interactions in 2-Oxomalonamide Supramolecular Assemblies

The stability and structure of any supramolecular assembly are dictated by a delicate balance of non-covalent interactions. For assemblies containing 2-Oxomalonamide, a detailed analysis would focus on hydrogen bonds, van der Waals forces, and electrostatic interactions.

Key Non-Covalent Interactions:

Hydrogen Bonding: This is expected to be the most significant interaction in 2-Oxomalonamide assemblies. The two N-H groups are excellent hydrogen bond donors, while the three C=O groups are effective acceptors. This allows for the formation of extensive and robust hydrogen-bonded networks. In the solid state, these interactions would likely direct the crystal packing, leading to well-ordered three-dimensional structures.

n→π Interactions:* Studies on β-keto amides have shown the presence of n→π* interactions, where the lone pair of an oxygen or nitrogen atom interacts with the antibonding π* orbital of a nearby carbonyl group. nih.govacs.orgnih.gov In 2-Oxomalonamide, such an interaction could occur between the amide nitrogen lone pair and the central ketone's π* orbital, influencing the molecule's conformation and its hydrogen-bonding capacity.

Analytical Techniques:

The analysis of these non-covalent interactions typically employs a combination of experimental and computational methods. Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional arrangement of molecules in the solid state, providing direct evidence of hydrogen bonding and other close contacts. nih.govajol.info Spectroscopic techniques, such as FT-IR and NMR, can provide information about hydrogen bonding in both the solid and solution states.

Computational chemistry, particularly density functional theory (DFT), is invaluable for quantifying the strength of different non-covalent interactions and for understanding the energetic landscape of the supramolecular assembly. rsc.org

| Interaction Type | Donor/Acceptor Groups in 2-Oxomalonamide | Relative Strength | Directionality |

| Hydrogen Bond | Donor: N-H; Acceptor: C=O | Strong | Highly Directional |

| n→π* Interaction | Donor: Amide N; Acceptor: Ketone C=O | Weak to Moderate | Highly Directional |

| Dipole-Dipole | C=O groups | Moderate | Directional |

| van der Waals | Entire Molecule | Weak | Non-Directional |

This table is a generalized representation based on the functional groups present in 2-Oxomalonamide and principles of non-covalent interactions.

Molecular Recognition Phenomena Enhanced by 2-Oxomalonamide Subunits in Supramolecular Architectures

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The incorporation of 2-Oxomalonamide subunits into supramolecular architectures could, in theory, lead to enhanced molecular recognition capabilities due to its specific arrangement of hydrogen bond donors and acceptors.

Mechanisms of Enhanced Recognition:

The pre-organization of multiple hydrogen bonding sites within a host molecule containing 2-Oxomalonamide could lead to a high degree of selectivity for guests with complementary functionalities. For example, a synthetic receptor incorporating a 2-Oxomalonamide unit could be designed to selectively bind to molecules containing a specific pattern of hydrogen bond acceptors, such as certain dicarboxylic acids or other small, polar molecules. The rigidity and defined geometry of the 2-Oxomalonamide fragment would contribute to the receptor's selectivity by minimizing the entropic penalty upon binding.

Furthermore, the electronic properties of the central ketone could be tuned through chemical modification of the 2-Oxomalonamide structure, thereby altering the binding affinity and selectivity of the host system. This could allow for the development of "smart" materials that respond to specific chemical stimuli.

Potential Applications in Sensing and Catalysis:

Supramolecular architectures featuring 2-Oxomalonamide could find applications in chemical sensing. A host system designed to bind a specific analyte could be coupled with a reporter group, such that the binding event triggers a change in color or fluorescence. The specificity of the recognition would be determined by the precise arrangement of non-covalent interactions with the 2-Oxomalonamide subunit.

In the realm of catalysis, a host molecule containing 2-Oxomalonamide could be designed to bind a substrate and a catalyst in close proximity, thereby accelerating a chemical reaction. The binding cavity would act as a nanoscale reaction flask, and the specific interactions with the 2-Oxomalonamide unit would orient the reactants in a favorable geometry for the reaction to occur.

Advanced Computational and Theoretical Studies of 2 Oxomalonamide

Quantum Chemical Investigations for Electronic Structure and Reactivity Prediction

Quantum chemical investigations provide a foundational understanding of the electronic characteristics and potential reactivity of molecules. aip.org By solving the Schrödinger equation, these methods can predict a wide range of molecular properties, from stable geometries to reaction energetics. unibo.it For 2-oxomalonamide, quantum chemical approaches, particularly Density Functional Theory (DFT), have been pivotal in exploring its tautomeric forms and reaction mechanisms.

Density Functional Theory (DFT) Calculations for Tautomeric Stability and Energy Landscapes

DFT calculations can be used to determine the relative Gibbs energies (ΔG) of different tautomers, with the most stable form exhibiting the lowest G value. mdpi.com The relative stabilities of tautomers are established from their calculated enthalpy energies of formation. scirp.org These calculations can be performed in the gas phase or in solution to account for solvent effects. scirp.org The results of these thermodynamic parameter calculations can reveal equilibrium relationships between different tautomers. scirp.org

The energy landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. researchgate.netnih.govaps.orgresearchgate.netrsc.org DFT is a valuable tool for mapping these landscapes, identifying stable conformers (minima on the potential energy surface) and transition states (saddle points). researchgate.netcrystalsolutions.eu For 2-oxomalonamide, DFT calculations would allow for the exploration of its potential energy surface, revealing the most stable tautomeric forms and the energy barriers separating them. This information is critical for understanding which tautomers are likely to be present under different conditions and how they might interconvert.

Table 1: Hypothetical Relative Energies of 2-Oxomalonamide Tautomers Calculated by DFT

| Tautomer | Description | Relative Energy (kcal/mol) |

| 1 | Diketo form | 0.00 |

| 2 | Keto-enol form | +5.7 |

| 3 | Di-enol form | +12.3 |

This table presents a hypothetical scenario of the relative energies of possible tautomers of 2-oxomalonamide as would be determined by DFT calculations. The diketo form is assumed to be the most stable.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, it is possible to identify the most likely pathway a reaction will follow, from reactants to products, via a transition state. crystalsolutions.euresearchgate.netstackexchange.com The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. crystalsolutions.euuni-muenchen.de